PFI-1

Catalog No.
S548710
CAS No.
1403764-72-6
M.F
C16H17N3O4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-1

CAS Number

1403764-72-6

Product Name

PFI-1

IUPAC Name

2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)

InChI Key

TXZPMHLMPKIUGK-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Solubility

Soluble in DMSO, not in water

Synonyms

PFI1; PFI 1; PFI-1

Canonical SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Description

The exact mass of the compound 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide is 347.09398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The molecule contains a tetrahydroquinazolinone core, a structural motif present in several known kinase inhibitors []. Further research could explore if 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide exhibits inhibitory activity against specific kinases.

  • Medicinal Chemistry

    The presence of the functional groups like methoxy and sulfonamide suggests potential for further modification to optimize the molecule's properties for drug development []. Studies could investigate if the compound possesses any biological activity relevant to human health.

  • Chemical Synthesis

    The compound can serve as a target molecule for synthetic chemists to develop new and efficient methods for its synthesis. This could involve exploring different reaction pathways and optimizing reaction conditions.

PFI-1, chemically known as 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl) propanamide, is a selective inhibitor targeting bromodomain and extra-terminal (BET) proteins, specifically BRD2 and BRD4. These proteins play a crucial role in regulating gene expression linked to cell proliferation and survival by recognizing acetylated lysine residues on histones. PFI-1 mimics acetyl-lysine, effectively blocking the interaction between BET proteins and histones, thereby down-regulating oncogenes such as MYC and inducing apoptosis in cancer cells .

There is no published research readily available describing a specific mechanism of action for MNBS.

Information on the safety profile of MNBS is limited. Due to the absence of data, it is advisable to handle this compound with caution and assume potential hazards like skin irritation, respiratory issues, or unknown reactivity until more information becomes available. Always follow proper laboratory safety protocols when handling unknown compounds.

Limitations and Future Research

Extensive research on MNBS appears to be lacking. More data is needed to understand its chemical properties, potential applications, and safety profile. Future studies could explore:

  • Synthesis and development of efficient production methods for MNBS.
  • Investigation of its reactivity with other molecules.
  • In vitro and in vivo studies to determine potential biological activity.
  • Evaluation of its safety profile for proper handling procedures.

PFI-1 primarily functions through competitive inhibition of the acetyl-lysine binding sites on BET bromodomains. Its mechanism involves:

  • Binding to BRD2 and BRD4: PFI-1 has IC50 values of approximately 98 nM for BRD2 and 220 nM for BRD4, indicating its potency in inhibiting these interactions .
  • Induction of G1 cell cycle arrest: This effect is accompanied by the down-regulation of MYC expression and the induction of apoptosis in sensitive leukemia cell lines .
  • Inhibition of Aurora B kinase: PFI-1 also leads to a decrease in Aurora B kinase activity, further contributing to its anti-cancer effects .

PFI-1 exhibits significant biological activity, particularly in cancer research:

  • Antiproliferative Effects: It has shown efficacy in inhibiting the growth of various leukemia cell lines and reducing clonogenic growth .
  • Apoptosis Induction: The compound promotes programmed cell death in malignant cells by disrupting critical signaling pathways .
  • Differentiation Induction: In primary leukemia blasts, PFI-1 facilitates differentiation, which can be beneficial for therapeutic strategies aimed at treating leukemia .

The synthesis of PFI-1 typically involves several key steps:

  • Formation of Tetrahydroquinazoline: The starting material is reacted with appropriate reagents to form a tetrahydroquinazoline derivative.
  • Methoxy Group Introduction: A methoxy group is introduced to enhance the inhibitor's selectivity and binding affinity.
  • Final Coupling Reaction: The final product is obtained through a coupling reaction that forms the amide bond essential for biological activity.

Specific synthetic pathways may vary based on the starting materials and desired purity levels but generally follow these principles .

PFI-1 has several promising applications:

  • Cancer Treatment: Due to its ability to inhibit BET proteins involved in oncogenesis, PFI-1 is being explored as a therapeutic agent for various cancers, particularly hematological malignancies .
  • Research Tool: As a selective chemical probe for studying BET bromodomain functions, it aids in understanding the molecular mechanisms underlying gene regulation and cancer biology .

Studies have demonstrated that PFI-1 interacts specifically with the acetyl-lysine binding sites on BET bromodomains:

  • Co-Crystallization Studies: Detailed structural analysis through co-crystallization with BRD4 has revealed how PFI-1 occupies the binding site, providing insights into its high specificity and affinity .
  • Thermodynamic Analysis: Isothermal titration calorimetry studies indicate strong polar interactions between PFI-1 and BET bromodomains, contributing to its efficacy as an inhibitor .

Several compounds exhibit similar mechanisms of action or target BET proteins. Here are some notable examples:

Compound NameTarget Protein(s)IC50 (nM)Unique Features
(+)-JQ1BRD2, BRD450First-in-class BET inhibitor; broader binding profile
I-BET762BRD2, BRD4100Selectively inhibits multiple BET proteins
OTX015BRD2, BRD440Shows potential for treating solid tumors
CPI-0610BRD2, BRD460Advanced clinical trials for myelofibrosis

PFI-1 stands out due to its high selectivity for specific bromodomains (BRD2 and BRD4), lower IC50 values compared to some other inhibitors like (+)-JQ1 and I-BET762, and its unique mechanism involving Aurora B kinase inhibition .

Target Specificity and Binding Kinetics

IC₅₀ Values for BRD4 (0.22 μM) and BRD2 (98 nM)

PFI-1 demonstrates potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Bromodomain-containing protein 2 (BRD2) with distinct potency profiles [8]. The compound exhibits an IC₅₀ value of 0.22 μM for BRD4 in cell-free assays, as determined through Alpha Screen methodology [6] [7]. Against BRD2, PFI-1 shows enhanced potency with an IC₅₀ value of 98 nM, representing approximately 2.2-fold greater inhibitory activity compared to BRD4 [2] [3] [8].

Comprehensive binding kinetics analysis using isothermal titration calorimetry has revealed detailed thermodynamic parameters for PFI-1 interactions with BET bromodomains [8]. The dissociation constants (Kd) for PFI-1 binding to BRD4 demonstrate domain-specific differences, with BRD4 bromodomain 1 (BD1) showing a Kd of 47.4 ± 2.5 nM and BRD4 bromodomain 2 (BD2) exhibiting a Kd of 194.9 ± 6 nM [8]. These binding constants correlate closely with the IC₅₀ values obtained from functional assays, confirming the high-affinity nature of PFI-1 interactions with BET bromodomains [8].

The binding thermodynamics reveal that PFI-1 interactions are strongly driven by large negative binding enthalpy changes, suggesting highly favorable polar interactions with BET bromodomains [8]. Notably, binding enthalpies for N-terminal BET bromodomains are 4 to 7 kcal/mol more favorable than for C-terminal domains, though this difference is largely compensated by unfavorable entropy changes, resulting in similar overall binding affinities [8].

Table 1: PFI-1 Binding Parameters for BET Bromodomains

TargetIC₅₀ (nM)Kd (nM)Assay MethodReference
BRD422047.4 ± 2.5 (BD1)Alpha Screen / ITC [8]
BRD4220194.9 ± 6 (BD2)Alpha Screen / ITC [8]
BRD298111 (BD1)Alpha Screen / BLI [8]
BRD3-Similar to BRD4ITC [8]
BRDT-Similar to BRD4ITC [8]

Selectivity Over Non-BET Bromodomains (e.g., CBP/EP300)

PFI-1 demonstrates exceptional selectivity for BET family bromodomains over non-BET bromodomain-containing proteins [8]. Comprehensive screening against 42 human bromodomains using thermal shift assays established the high specificity of PFI-1 for the BET bromodomain family [8]. The largest temperature shift (ΔTm) observed outside the BET family was 2.6°C for bromodomains present in the histone acetyltransferases CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) [8] [9].

The interaction between PFI-1 and CBP/EP300 bromodomains was too weak to permit accurate IC₅₀ determination using Alpha Screen assays [8]. Bio-layer interferometry analysis estimated the affinity of PFI-1 for CBP at approximately 11 μM, indicating greater than 300-fold selectivity for BET bromodomains over CBP/EP300 [8] [9]. This remarkable selectivity profile positions PFI-1 as a highly specific tool compound for investigating BET bromodomain function.

Additional selectivity profiling beyond the bromodomain family confirmed the specificity of PFI-1 [8]. Screening against 38 protein kinases revealed no significant inhibitory activity, and similarly, no substantial activity was observed when testing PFI-1 against 40 human kinases and 14 human membrane receptors [8]. This comprehensive selectivity profile underscores the utility of PFI-1 as a chemical probe for BET bromodomain research.

Table 2: PFI-1 Selectivity Profile Against Non-BET Bromodomains

TargetΔTm (°C)Estimated IC₅₀Selectivity vs BETReference
CBP2.6~11 μM>300-fold [8] [9]
EP3002.6~11 μM>300-fold [8] [9]
Other bromodomains<2.0>100 μM>1000-fold [8]
Protein kinasesN/ANo activityComplete [8]
Membrane receptorsN/ANo activityComplete [8]

Mechanism of Action

Acetyl-Lysine Mimetic Properties

PFI-1 functions as an acetyl-lysine (Kac) mimetic inhibitor that efficiently occupies the acetyl-lysine binding site in BET bromodomains [8] [9]. Cocrystal structures of PFI-1 with BRD4 bromodomain 1 (BD1) at 1.52 Å resolution have revealed the detailed molecular basis of this interaction [8]. The quinazolinone moiety of PFI-1 serves as the primary acetyl-lysine mimetic element, with the quinazolinone carbonyl and nitrogen functioning as a hydrogen bond donor/acceptor pair that interacts with the conserved asparagine residue N140 [8] [9].

The acetyl-lysine mimetic binding mode is further confirmed by the formation of a water-mediated hydrogen bond between the quinazolinone carbonyl and the conserved tyrosine residue Y97 [8]. This interaction pattern precisely recapitulates the hydrogen bonding network observed in natural acetyl-lysine peptide complexes with BET bromodomains [8]. Structural superimposition of PFI-1 with diacetylated histone peptide complexes demonstrates that the carbonyl moieties of the quinazolinone and acetyl-lysine occupy similar positions and mediate identical interactions [8] [9].

The quinazolinone core of PFI-1 exhibits extraordinary shape complementarity with the acetyl-lysine binding site [8]. The network of five tightly bound water molecules typically found at the base of bromodomain acetyl-lysine binding pockets is preserved in the BRD4-PFI-1 complex, indicating minimal disruption to the native binding environment [8]. This structural conservation contributes to the high-affinity binding observed for PFI-1 while maintaining selectivity for BET bromodomains.

Hydrophobic interactions play a crucial role in PFI-1 binding affinity [8] [23]. The compound forms extensive hydrophobic contacts with residues V87, L92, L94, and I146 that line the acetyl-lysine binding pocket [8]. Additionally, aromatic stacking interactions with W81 and contacts with the hydrophobic shelf region further stabilize the PFI-1-bromodomain complex [8] [9]. These combined polar and hydrophobic interactions result in the high-affinity binding characteristic of PFI-1.

Table 3: Key Molecular Interactions of PFI-1 with BRD4

Interaction TypePFI-1 MoietyBRD4 ResidueInteraction DetailsReference
Hydrogen BondQuinazolinone NN140Direct H-bond [8] [9]
Hydrogen BondQuinazolinone C=ON140Direct H-bond [8] [9]
Water-mediated H-bondQuinazolinone C=OY97Via water molecule [8]
HydrophobicQuinazolinone ringV87, L92, L94, I146Van der Waals [8]
Aromatic stackingQuinazolinoneW81π-π interaction [8] [9]

Disruption of BRD4-Chromatin Interactions (FRAP Validation)

PFI-1 effectively disrupts the association of full-length BRD4 with acetylated chromatin in living cells, as demonstrated through fluorescence recovery after photobleaching (FRAP) experiments [8]. These studies utilized human osteosarcoma (U2OS) cells transfected with GFP-tagged BRD4 to monitor chromatin association dynamics in real-time [8]. The FRAP methodology provides direct evidence of compound-mediated displacement of bromodomain-containing proteins from chromatin, serving as a critical validation of cellular target engagement [8] [10].

Treatment of cells with PFI-1 at concentrations of 1 μM and 5 μM resulted in significantly faster fluorescence recovery times compared to untreated controls, indicating reduced chromatin binding of GFP-BRD4 [8]. The observed changes in fluorescence recovery kinetics were comparable to those achieved with the established BET inhibitor (+)-JQ1, confirming the cellular efficacy of PFI-1 in disrupting BRD4-chromatin interactions [8]. These results demonstrate that PFI-1 maintains its inhibitory activity against BET bromodomains in the complex cellular environment.

The FRAP validation is particularly significant as it confirms that PFI-1 can compete with the natural acetylated histone substrates for BRD4 binding sites within the chromatin context [8]. This cellular activity correlates directly with the biochemical binding data, providing confidence that the observed in vitro potency translates to meaningful biological activity [8]. The displacement of BRD4 from chromatin represents the primary mechanism by which PFI-1 exerts its biological effects on gene transcription and cellular function.

Automated FRAP methodologies have been developed to enhance the throughput and reproducibility of these cellular validation studies [10]. The implementation of fully automated FRAP systems, including custom fluid handling and image analysis capabilities, has enabled more comprehensive characterization of bromodomain inhibitor activity in cellular systems [10]. These technological advances support the continued use of FRAP as a gold standard for validating chemical probes targeting chromatin-associated proteins.

Table 4: FRAP Validation Results for PFI-1

CompoundConcentrationRecovery Time ChangeCellular EffectReference
PFI-11 μMSignificantly fasterBRD4 displacement [8]
PFI-15 μMSignificantly fasterBRD4 displacement [8]
(+)-JQ1ControlComparable to PFI-1BRD4 displacement [8]
VehicleControlBaselineNo displacement [8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

347.09397721 g/mol

Monoisotopic Mass

347.09397721 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PFI-1

Dates

Modify: 2023-08-15
1: Picaud S, Da Costa D, Thanasopoulou A, Filippakopoulos P, Fish PV, Philpott M, Fedorov O, Brennan P, Bunnage ME, Owen DR, Bradner JE, Taniere P, O'Sullivan B, Muller S, Schwaller J, Stankovic T, Knapp S. PFI-1 - A highly Selective Protein Interaction Inhibitor Targeting BET bromodomains. Cancer Res. 2013 Apr 10. [Epub ahead of print] PubMed PMID: 23576556.
2: Fish PV, Filippakopoulos P, Bish G, Brennan PE, Bunnage ME, Cook AS, Federov O, Gerstenberger BS, Jones H, Knapp S, Marsden B, Nocka K, Owen DR, Philpott M, Picaud S, Primiano MJ, Ralph MJ, Sciammetta N, Trzupek JD. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J Med Chem. 2012 Nov 26;55(22):9831-7. doi: 10.1021/jm3010515. Epub 2012 Nov 8. PubMed PMID: 23095041; PubMed Central PMCID: PMC3506127.
3: Moore KN, Tian C, McMeekin DS, Thigpen JT, Randall ME, Gallion HH. Does the progression-free interval after primary chemotherapy predict survival after salvage chemotherapy in advanced and recurrent endometrial cancer?: a Gynecologic Oncology Group ancillary data analysis. Cancer. 2010 Dec 1;116(23):5407-14. doi: 10.1002/cncr.25480. Epub 2010 Aug 24. PubMed PMID: 20737572.

Explore Compound Types